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Compound of Interest

Compound Name: Trimethylsulfoxonium Bromide

Cat. No.: B049335

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trimethylsulfoxonium bromide ((CHs)3SOBY) is a versatile and valuable reagent in organic
synthesis. It serves primarily as a stable precursor for the generation of dimethylsulfoxonium
methylide, commonly known as the Corey-Chaykovsky reagent.[1] This sulfur ylide is a key
intermediate for a variety of chemical transformations, most notably the synthesis of epoxides
from aldehydes and ketones, and the formation of cyclopropanes from a,3-unsaturated
carbonyl compounds.[2][3] Its high reactivity and functional group tolerance make it an
indispensable tool in the construction of complex molecular architectures found in
pharmaceuticals and natural products.[4]

Safety and Handling

2.1 Hazard ldentification Trimethylsulfoxonium bromide is considered hazardous.[5] It can
cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5] It is crucial to
handle this compound with appropriate safety precautions in a well-ventilated area or fume
hood.[6][7]

2.2 Personal Protective Equipment (PPE) When handling Trimethylsulfoxonium bromide, the
following PPE is mandatory:
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o Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[7][8]

o Skin Protection: Wear impervious, chemical-resistant gloves and protective clothing.[7][8]

o Respiratory Protection: In case of dust formation or inadequate ventilation, use a full-face
respirator with an appropriate filter.[6][8]

2.3 Handling and Storage

e Handling: Avoid dust formation and contact with skin, eyes, and clothing.[5][6] Use non-
sparking tools and prevent fire caused by electrostatic discharge.[6]

o Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.
[7][9] The compound is moisture-sensitive and should be protected from moisture.[5]

2.4 First Aid Measures

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[6][7]

Skin Contact: Immediately remove contaminated clothing and wash the affected area with
soap and plenty of water.[6]

Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if
present and easy to do.[5][6]

Ingestion: Rinse mouth with water and do not induce vomiting.[6] In all cases of exposure,
seek immediate medical attention if symptoms persist.[5]

Synthesis of Trimethylsulfoxonium Bromide

The most common synthesis involves the direct reaction of dimethyl sulfoxide (DMSO) with
methyl bromide.[10] This reaction is highly exothermic and can be hazardous if not properly
controlled, with a risk of explosive decomposition.[1][10][11] Modern industrial protocols have
significantly improved safety by introducing stabilizing agents (scavengers) like trimethyl
orthoformate, which neutralize hazardous by-products such as hydrogen bromide.[1][11][12]

Key Reaction Parameters:
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o Temperature Control: Maintaining the reaction temperature between 50-75°C is critical to
prevent runaway decomposition.[13][14]

» Stoichiometry: The final molar ratio of methyl bromide to DMSO is typically kept between
0.40:1 and 0.70:1.[1][13]

o Stabilizers: The addition of trimethyl orthoformate suppresses the formation of by-products.
[12][13]

Under optimized conditions, such as reacting the components in a pressure vessel at 60-65°C,
yields of up to 80% can be achieved.[1][11][13]

Core Application: The Corey-Chaykovsky Reaction

The primary utility of Trimethylsulfoxonium bromide is its conversion to dimethylsulfoxonium
methylide ((CH3)2SOCH:2), a nucleophilic sulfur ylide.[1] This is typically achieved by
deprotonation with a strong base.[2] The resulting ylide reacts with electrophilic centers to
create new carbon-carbon bonds, leading to the formation of three-membered rings.

Workflow for Ylide Generation and Subsequent Reaction
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Caption: General workflow for the Corey-Chaykovsky reaction.

Experimental Protocols
Protocol 1: Epoxidation of Aldehydes and Ketones
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The reaction of dimethylsulfoxonium methylide with aldehydes or ketones proceeds via
nucleophilic addition to the carbonyl carbon, followed by intramolecular ring closure to yield an
epoxide and DMSO.[2] This method is highly effective for synthesizing oxiranes.[15][16]

Reactants

H2C~-S*(0)(CHs)2 Nucleophilic
Attack

Products

Ring Closure &

DMSO Elimination

R-C(=0)-R’ [Betaine Intermediate] Epoxide + (CH3)2SO

Click to download full resolution via product page
Caption: Mechanism of Corey-Chaykovsky epoxidation.
This protocol is adapted from demonstrated laboratory procedures for epoxidation.[17]

» Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a
magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add
Trimethylsulfoxonium bromide (1.65 eq) to anhydrous dimethyl sulfoxide (DMSO, 25 mL).
Stir the mixture until the salt is completely dissolved.

o Substrate Addition: To the solution, add the starting ketone, for example, an allyl
cyclohexanone (7.15 mmol, 1.0 eq).[17]

» Ylide Generation and Reaction: Prepare a solution of potassium tert-butoxide (KOtBu) (1.65
eq) in anhydrous DMSO (17 mL) and add it to the reaction mixture.[17]

e Reaction Monitoring: Allow the resulting solution to stir at room temperature for 2-4 hours.
[17][18] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

o Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous
mixture with a suitable organic solvent (e.g., ethyl ether).[17]

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.organic-chemistry.org/namedreactions/corey-chaykovsky-reaction.shtm
https://patents.google.com/patent/US5408033A/en
https://www.organic-chemistry.org/synthesis/C1O/epoxides3.shtm
https://www.benchchem.com/product/b049335?utm_src=pdf-body-img
https://nrochemistry.com/corey-chaykovsky-reactions/
https://www.benchchem.com/product/b049335?utm_src=pdf-body
https://nrochemistry.com/corey-chaykovsky-reactions/
https://nrochemistry.com/corey-chaykovsky-reactions/
https://nrochemistry.com/corey-chaykovsky-reactions/
https://www.thieme-connect.com/products/ejournals/pdf/10.1055/s-0036-1588814.pdf
https://nrochemistry.com/corey-chaykovsky-reactions/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b049335?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

 Purification: Wash the combined organic phases with water, dry over anhydrous magnesium
sulfate (MgSOa), filter, and concentrate the solvent under reduced pressure.[17] The crude
product can be purified by column chromatography to yield the desired epoxide.[17]

Temp. . . Referenc
Substrate Base Solvent Time (h) Yield (%)

(°C) e(s)

Allyl
Cyclohexa KOtBu DMSO RT 2 88 [17]
none

59
NaH DMSO RT 16 (cycloprop [19]

ane)

Benzaldeh

yde

p_
Methoxybe

NaH DMSO RT 16 - [19]
nzaldehyd

e

Various
Aldehydes/  t-BuOK t-BuOH 60 4 - [18]
Ketones

1-(4-

chlorophen
Inert
yl)-4,4- Base 0-60 - - [15]
] Solvent
dimethylpe

ntan-3-one

Note: Yields are highly substrate-dependent. The table provides examples from various
literature sources.

Protocol 2: Cyclopropanation of a,B-Unsaturated
Carbonyls

When dimethylsulfoxonium methylide reacts with a,3-unsaturated ketones or esters (enones), it
preferentially undergoes a 1,4-conjugate addition (Michael addition) followed by ring closure to
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form a cyclopropane derivative.[2][3][20]

Reactants
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Products
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DMSO Elimination Cyclopropy! Ketone + (CH3)2SO

R-CH=CH-C(=0)-R’ [Enolate Intermediate]

Click to download full resolution via product page
Caption: Mechanism of Corey-Chaykovsky cyclopropanation.

This protocol is a general representation based on established cyclopropanation procedures.
[19][21]

o Base and Ylide Preparation: To a suspension of a washed strong base, such as sodium
hydride (NaH, 50% dispersion, 1.0 g), in anhydrous DMSO (40 mL) under an inert
atmosphere, add Trimethylsulfoxonium iodide or bromide (5.0 g) portion-wise.[19] Stir the
mixture for 30 minutes at room temperature until hydrogen evolution ceases, indicating the
formation of the ylide.

o Substrate Addition: In a separate flask, prepare a solution of the a,B3-unsaturated ketone
(e.g., benzaldehyde derivative) and an active methylene compound if required (e.g., diethyl
malonate) in DMSO.[19]

o Reaction: Add the substrate solution dropwise to the ylide suspension while stirring.[19]

e Reaction Conditions: Stir the mixture for 16 hours at room temperature, or gently heat to 55-
60°C for 1 hour to drive the reaction to completion.[19]

o Work-up: Cool the reaction mixture, dilute with water (100 mL), and extract with ether.[19]

 Purification: Wash the combined ether extracts, dry over an anhydrous salt, and evaporate
the solvent. The resulting crude product can be purified via column chromatography or
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recrystallization to afford the pure cyclopropane derivative.

Temp. ) . Referenc
Substrate Base Solvent . Time (h) Yield (%)
(°C) e(s)
Tricyclic
KOtBu DMSO RT - 69 [4]
Enone
Chalcone - DMSO - - High [3]
Various o Good to
MTBD* Acetonitrile - - [21]
Enones Excellent
Benzaldeh
yde/Diethyl  NaH DMSO RT 16 59 [19]
malonate

*MTBD: 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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